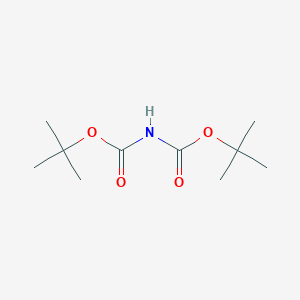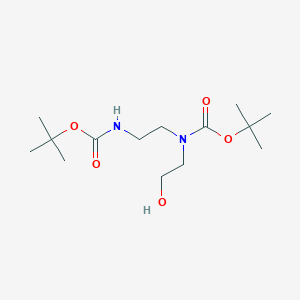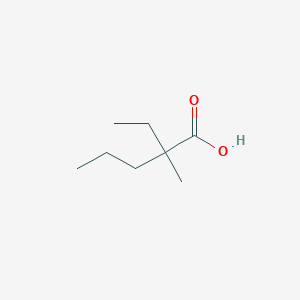![molecular formula C21H28O9 B052881 (E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid CAS No. 172608-84-3](/img/structure/B52881.png)
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as 4-O-methylhonokiol, which is a derivative of honokiol, a natural product found in the bark of Magnolia officinalis.
作用机制
The mechanism of action of 4-O-methylhonokiol is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. Studies have shown that this compound can interact with various proteins, including TRPC3, TRPC6, GABAA receptors, and voltage-gated potassium channels, which may contribute to its pharmacological effects.
Biochemical and physiological effects:
In addition to its anti-inflammatory and anti-cancer effects, 4-O-methylhonokiol has been shown to have other biochemical and physiological effects. Studies have demonstrated that this compound can reduce oxidative stress and protect against neuronal damage in models of Parkinson's disease and Alzheimer's disease. Additionally, 4-O-methylhonokiol has been shown to improve insulin sensitivity and glucose uptake in adipocytes, which may have implications for the treatment of type 2 diabetes.
实验室实验的优点和局限性
One advantage of using 4-O-methylhonokiol in lab experiments is that it is a synthetic compound with high purity, which allows for consistent and reproducible results. Additionally, this compound has been extensively studied, and its pharmacological effects have been well-characterized. However, one limitation of using 4-O-methylhonokiol in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret some results.
未来方向
There are many potential future directions for research on 4-O-methylhonokiol. One area of interest is the development of novel therapeutic agents based on this compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 4-O-methylhonokiol and to identify potential targets for its pharmacological effects. Finally, more research is needed to explore the potential of this compound for the treatment of other diseases, such as metabolic disorders and autoimmune diseases.
In conclusion, 4-O-methylhonokiol is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects, and it has potential for the development of novel therapeutic agents. Further research is needed to fully understand the mechanism of action of 4-O-methylhonokiol and to explore its potential for the treatment of other diseases.
合成方法
The synthesis of 4-O-methylhonokiol involves the reaction of honokiol with methoxymethyl chloride and sodium hydride in the presence of dimethylformamide. The resulting compound is then treated with methyl iodide to produce 4-O-methylhonokiol. This synthesis method has been optimized to produce high yields of the compound with high purity.
科学研究应用
4-O-methylhonokiol has been extensively studied for its potential therapeutic properties, including its anti-inflammatory, anti-cancer, and neuroprotective effects. In vitro and in vivo studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the activation of NF-κB signaling pathway. Additionally, 4-O-methylhonokiol has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer cells.
属性
CAS 编号 |
172608-84-3 |
|---|---|
产品名称 |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
分子式 |
C21H28O9 |
分子量 |
424.4 g/mol |
IUPAC 名称 |
(E)-6-[1-hydroxy-6-methoxy-4-(2-methoxyethoxymethoxy)-7-methyl-3-oxo-1H-2-benzofuran-5-yl]-4-methylhex-4-enoic acid |
InChI |
InChI=1S/C21H28O9/c1-12(6-8-15(22)23)5-7-14-18(27-4)13(2)16-17(21(25)30-20(16)24)19(14)29-11-28-10-9-26-3/h5,20,24H,6-11H2,1-4H3,(H,22,23)/b12-5+ |
InChI 键 |
NYNDEDDYDQZMED-LFYBBSHMSA-N |
手性 SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)OCOCCOC)O |
SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
规范 SMILES |
CC1=C2C(OC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OCOCCOC)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



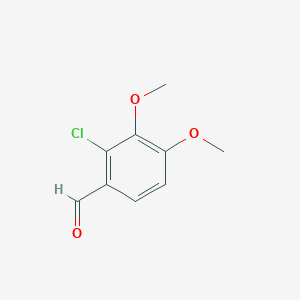
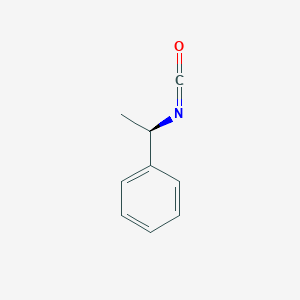
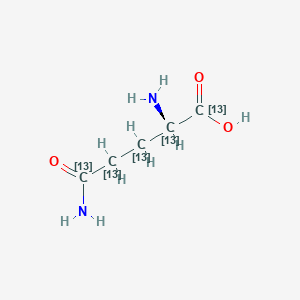
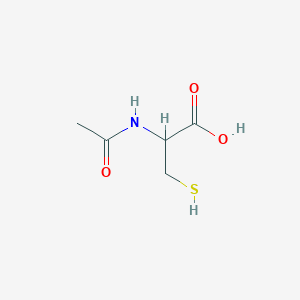
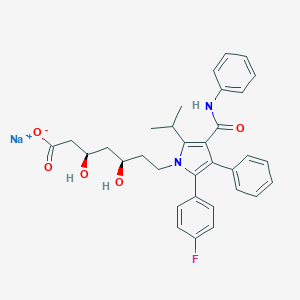
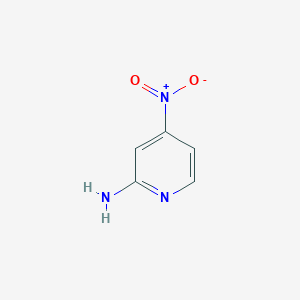
![[1,1'-Bicyclohexyl]-1-carboxylic acid](/img/structure/B52812.png)
![Benzyl (2S,3aR,7aS)-1-[(2S)-2-[[(2S)-1-methoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylate](/img/structure/B52815.png)



